molecular formula C10H22O4S B570819 TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL CAS No. 120948-16-5

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL

Cat. No.: B570819
CAS No.: 120948-16-5
M. Wt: 238.342
InChI Key: RQRPVASCFXGNRE-UHFFFAOYSA-N
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Description

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL is a chemical compound with a unique structure that includes both diethoxy and ethanesulfonyl groups attached to a methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL typically involves the reaction of 2-bromo-1,1-diethoxyethane with a suitable sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of sulfonamide or thioether derivatives.

Scientific Research Applications

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYLSULFONYLACETALDEHYDE DIETHYL ACETAL is unique due to its combination of diethoxy and ethanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfonyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-6-13-9(14-7-2)8-15(11,12)10(3,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRPVASCFXGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CS(=O)(=O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721353
Record name 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120948-16-5
Record name 2-(2,2-Diethoxyethanesulfonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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